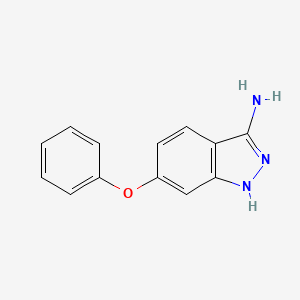

6-Phenoxy-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGTGTXHAAHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Phenoxy-1H-indazol-3-amine synthesis starting materials

An In-depth Technical Guide to the Synthesis of 6-Phenoxy-1H-indazol-3-amine

Introduction

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical hinge-binding fragment in numerous kinase inhibitors and other therapeutic agents.[1] Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with biological targets. This compound, in particular, is a key intermediate in the development of advanced pharmaceuticals, where the phenoxy group at the 6-position provides a versatile handle for further molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the predominant synthetic route to this compound, designed for researchers, chemists, and professionals in the field of drug development. We will delve into the strategic selection of starting materials, provide detailed, step-by-step protocols, and explain the underlying chemical principles that ensure a robust and reproducible synthesis.

Retrosynthetic Analysis and Strategic Approach

The most efficient and widely adopted synthesis of this compound involves a two-step sequence starting from a readily available substituted benzonitrile. The core strategy hinges on the formation of the indazole ring via a hydrazine-mediated cyclization of an ortho-fluorobenzonitrile precursor.

The retrosynthetic breakdown of the target molecule identifies 2-fluoro-4-phenoxybenzonitrile as the pivotal intermediate. This intermediate is, in turn, accessible through a nucleophilic aromatic substitution (SNAr) reaction between phenol and a di-halogenated benzonitrile, such as 4-bromo-2-fluorobenzonitrile.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Fluoro-4-phenoxybenzonitrile

The initial step involves the formation of a diaryl ether linkage via a Williamson ether synthesis, which in this context, proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The choice of starting material is critical for regioselectivity. Using 4-bromo-2-fluorobenzonitrile is advantageous because the bromine atom at the 4-position is highly activated towards nucleophilic attack by the electron-withdrawing nitrile group situated para to it. The fluorine atom at the 2-position is less activated and remains intact for the subsequent cyclization step.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the ionic intermediates and accelerate the SNAr reaction.

-

Base: A mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the phenol, generating the more nucleophilic phenoxide anion required for the substitution reaction.

-

Temperature: Elevated temperatures (typically 80-120 °C) are necessary to overcome the activation energy of the aromatic substitution reaction and drive it to completion in a reasonable timeframe.

Reaction Scheme: Step 1

Sources

An In-depth Technical Guide on the Postulated Mechanism of Action of 6-Phenoxy-1H-indazol-3-amine in Cancer

A Note on the Scope: Direct experimental data on 6-Phenoxy-1H-indazol-3-amine is not extensively available in the public domain. This guide, therefore, synthesizes information from studies on structurally related 1H-indazol-3-amine and 6-aminoindazole derivatives to postulate a likely mechanism of action for the title compound. The 1H-indazole-3-amine scaffold is a well-established pharmacophore in oncology, known for its role in kinase inhibition.[1][2]

Introduction: The 1H-Indazole-3-Amine Scaffold as a Privileged Structure in Oncology

The 1H-indazole-3-amine core is a cornerstone in the design of numerous small-molecule kinase inhibitors.[2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pockets of various kinases, leading to their inhibition. Several FDA-approved anticancer drugs and clinical candidates feature this indazole moiety, highlighting its therapeutic significance.[3][4] Derivatives of this scaffold have been shown to exhibit potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1][3][4][5] The introduction of a phenoxy group at the 6-position of the indazole ring in this compound likely modulates its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity towards specific cancer-associated targets.

Postulated Core Mechanism of Action: Kinase Inhibition

Based on the extensive research on its analogues, this compound is predicted to function as a kinase inhibitor. The primary mechanism of action is likely the competitive inhibition of ATP binding to the kinase domain of key oncogenic proteins, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and angiogenesis.

The 1H-indazole-3-amine scaffold has been successfully employed to target several families of kinases implicated in cancer progression. The specific targets of this compound would require experimental validation, but likely candidates include:

-

AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases and is a promising target for anticancer drug discovery.[6][7] Overexpression and aberrant activation of AXL are associated with poor prognosis and drug resistance in various cancers.[8][9] AXL signaling promotes cancer cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[7][9] Several indazole-based compounds have been developed as potent AXL inhibitors.[6][8][10]

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[11] Dysregulation of FGFR signaling is a key driver in several cancers. The 1H-indazol-3-amine moiety has been identified as an effective hinge-binding fragment for FGFR inhibitors.[2][11]

-

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of signaling pathways involved in tumorigenesis.[12] Inhibition of Pim kinases is a promising therapeutic strategy, and indazole derivatives have been developed as potent pan-Pim inhibitors.[12]

-

Other Kinases: The versatile nature of the indazole scaffold allows for its adaptation to target other important cancer-related kinases such as VEGFR, Tie2, and EphB4.[2]

Downstream Signaling Pathways and Cellular Effects

The inhibition of key kinases like AXL and FGFR by this compound would disrupt major downstream signaling cascades, leading to a cascade of anti-cancer effects.

Caption: Inhibition of Receptor Tyrosine Kinases (RTKs) like AXL and FGFR by this compound blocks downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.

The disruption of these critical signaling pathways is expected to induce the following cellular effects:

-

Induction of Apoptosis: Many indazole derivatives have been shown to induce apoptosis in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[3][4] Some derivatives may also affect the p53/MDM2 pathway.[1][5][13]

-

Cell Cycle Arrest: Another common outcome of treatment with indazole-based compounds is cell cycle arrest, often at the G2/M phase.[14] This prevents cancer cells from progressing through the cell division cycle.

-

Inhibition of Cell Migration and Invasion: By targeting kinases like AXL that are involved in cell motility and EMT, this compound could potentially inhibit the migration and invasion of cancer cells. This may involve the downregulation of matrix metalloproteinases (MMPs) like MMP9.[3][4]

-

Anti-proliferative Activity: The culmination of the above effects leads to a potent anti-proliferative activity against a broad range of cancer cell lines.

Quantitative Data on Representative 1H-Indazol-3-amine Derivatives

The following table summarizes the in vitro anti-proliferative activity of some 1H-indazole-3-amine derivatives from the literature. This data provides a benchmark for the potential efficacy of this compound.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [3][4] |

| Compound 6o | K562 (Leukemia) | 5.15 | [1][5][15] |

| Compound 36 | HCT116 (Colorectal) | 0.4 | [14] |

| Compound 9f | HCT116 (Colorectal) | 14.3 | [16] |

| Compound 2a | KG1 (Leukemia) | 0.0253 | [11] |

| Compound 2a | SNU16 (Gastric) | 0.0774 | [11] |

Experimental Protocols for Mechanism of Action Studies

The following protocols are standard methodologies to elucidate the mechanism of action of a novel kinase inhibitor like this compound.

Caption: A logical workflow for characterizing the anticancer mechanism of action of a novel indazole derivative.

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of target kinases.

-

Methodology:

-

Recombinant human kinase (e.g., AXL, FGFR) is incubated with the compound at various concentrations in a kinase assay buffer.

-

A specific substrate for the kinase and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

-

-

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the compound for a specified duration (e.g., 48-72 hours).

-

For MTT assay: MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent. Absorbance is measured at 570 nm.

-

For SRB assay: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B, and the bound dye is solubilized. Absorbance is measured at 510 nm.[16]

-

IC50 values are determined from the dose-response curves.

-

-

Objective: To quantify the induction of apoptosis by the compound.

-

Methodology:

-

Cancer cells are treated with the compound at its IC50 concentration for various time points.

-

Cells are harvested and washed with PBS.

-

The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) are quantified.[1][5]

-

-

Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways.

-

Methodology:

-

Cancer cells are treated with the compound, and cell lysates are prepared.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

While further experimental validation is necessary, the existing body of research on 1H-indazole-3-amine derivatives strongly suggests that this compound holds significant potential as an anticancer agent. Its mechanism of action is likely centered on the inhibition of key oncogenic kinases such as AXL and FGFR, leading to the disruption of critical downstream signaling pathways. This, in turn, is expected to induce apoptosis, cell cycle arrest, and inhibit cell proliferation and migration in cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of its precise molecular mechanism and therapeutic potential.

References

- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- 6-(Methoxymethoxy)-1H-Indazol-3-Amine. African Rock Art.

- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. PubMed.

- Axl-IN-6 | AXL Inhibitor. MedChemExpress.

- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed.

- AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Edinburgh Research Explorer.

- AXL Inhibitors: Status of Clinical Development. PubMed Central (PMC).

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeD43urkNtMkUr87pK-8gIIunH-F05xHKiTwso-Bx0ylkVzpE7iBkZ3_E9hi3jTV8ebrCO3heLad25TKAVwiexEm-vD1E7g6E3LGSu67jNszV9wxuLP1Uxqs7MBpbwX7O-ge_JK56C0G5KElegETh-SlT_f3jp1SxUddDowu3SxDpxKEd5xDkPrp2qctnD6fMdYt7jcFqfYSjDdQxPNLchPgbYRLakXAH-K0nt3BmsYxqokT9HN5IAE3jClQPzZ2-5h1lFaw==]([Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 6-Phenoxy-1H-indazol-3-amine: A Technical Guide to its Putative Biological Targets

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indazole Scaffold

The 1H-indazol-3-amine core is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a hinge-binding fragment for a multitude of protein kinases.[1] This structural motif is a cornerstone in the design of numerous kinase inhibitors, some of which have progressed to clinical trials and beyond. While specific biological target data for 6-Phenoxy-1H-indazol-3-amine is not extensively documented in publicly available literature, the extensive research on analogous 6-substituted-1H-indazol-3-amine derivatives provides a strong basis for predicting its likely molecular targets. This guide synthesizes the current understanding of this chemical class to provide an in-depth technical overview of the putative biological targets of this compound, focusing on the highly probable interaction with the TAM family of receptor tyrosine kinases.

Primary Putative Targets: The TAM Family of Receptor Tyrosine Kinases

The TAM family, comprising Tyro3 , Axl , and Mer , represents a closely related group of receptor tyrosine kinases (RTKs) that are pivotal regulators of immune homeostasis.[2] Aberrant signaling from these kinases is implicated in a range of pathologies, including cancer, making them attractive targets for therapeutic intervention. The structural characteristics of this compound strongly suggest it is an inhibitor of this kinase family.

Mechanistic Rationale for TAM Kinase Inhibition

The 1H-indazol-3-amine core effectively mimics the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of kinases and act as a competitive inhibitor. The phenoxy group at the 6-position is predicted to extend into a hydrophobic pocket within the kinase domain, potentially enhancing binding affinity and conferring a degree of selectivity.

The Role of TAM Kinases in Oncology

Overexpression and activation of TAM kinases are associated with poor prognosis in various cancers. They contribute to oncogenesis by promoting:

-

Cell survival and proliferation: Activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK cascades, drives tumor cell growth.

-

Metastasis: TAM kinases are involved in epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.

-

Chemoresistance: Upregulated TAM signaling can confer resistance to conventional chemotherapies and other targeted agents.

-

Immune Evasion: TAM kinases play a crucial role in suppressing the innate immune response, allowing tumors to evade immune surveillance.

By inhibiting TAM kinases, this compound is anticipated to counteract these pro-tumorigenic effects, making it a promising candidate for cancer therapy, potentially in combination with other treatments.

Downstream Signaling Pathways Modulated by this compound

Inhibition of Tyro3, Axl, and Mer by this compound is expected to disrupt the following key signaling cascades:

-

PI3K/Akt Pathway: This is a central pathway regulating cell survival, growth, and proliferation. TAM kinase activation leads to the phosphorylation and activation of Akt, which in turn inhibits apoptosis and promotes cell cycle progression.

-

MAPK/ERK Pathway: This pathway is critical for cell proliferation, differentiation, and survival. TAM kinases can activate the Ras/Raf/MEK/ERK signaling cascade.

-

NF-κB Pathway: TAM kinases can modulate the activity of NF-κB, a key transcription factor involved in inflammation and cell survival.

The anticipated inhibitory action of this compound on these pathways would lead to a reduction in tumor cell viability and a potential sensitization to other anti-cancer agents.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA®, cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Step-by-Step Methodology:

-

Cell Treatment: Culture cells that endogenously express the target kinase (e.g., A549 cells for Axl). Treat the cells with this compound or vehicle control for a specified time.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using an appropriate method, such as Western blotting or an immunoassay (e.g., ELISA).

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Western Blotting for Downstream Signaling Pathway Analysis

This technique is used to assess the phosphorylation status of key proteins in the signaling pathways downstream of the target kinases.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using phospho-specific antibodies, the activation state of signaling pathways can be monitored.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream protein (e.g., phospho-Akt, phospho-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein) to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of this compound is currently limited, its chemical structure strongly suggests that it functions as an inhibitor of the TAM family of receptor tyrosine kinases. This guide provides a comprehensive framework for the investigation and validation of these putative targets. The experimental protocols outlined herein will enable researchers to elucidate the precise mechanism of action, determine the potency and selectivity, and explore the therapeutic potential of this promising compound. Further studies, including kinome-wide screening and in vivo efficacy models, are warranted to fully characterize the pharmacological profile of this compound and to advance its development as a potential therapeutic agent.

References

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

-

6-Bromo-1H-indazol-3-yl-amine. Chem-Impex. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: 6-Phenoxy-1H-indazol-3-amine - A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 6-Phenoxy-1H-indazol-3-amine, a heterocyclic compound of significant interest to researchers in drug discovery and development. While a specific CAS number for this derivative is not prominently cataloged, its structural motif is central to the design of targeted therapeutics. This document elucidates its chemical identity, proposes a robust synthetic pathway, and contextualizes its application as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The insights herein are curated for professionals engaged in synthetic chemistry and pharmaceutical research.

Chemical Identity and Structural Elucidation

The core of the target molecule is the 1H-indazole bicyclic system, which is known to exist in tautomeric forms, with the 1H-tautomer generally being more stable.[1] The 1H-indazole-3-amine moiety is recognized as a potent "hinge-binding fragment," crucial for the activity of numerous kinase inhibitors by forming key hydrogen bonds within the ATP-binding site of protein kinases.[2] The addition of a phenoxy group at the 6-position significantly modulates the molecule's steric and electronic properties, offering a vector for refining selectivity and pharmacokinetic profiles.

Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned / Not readily available | - |

| Molecular Formula | C₁₃H₁₁N₃O | Calculated |

| Molecular Weight | 225.25 g/mol | Calculated |

| Parent Compound | 1H-Indazol-3-amine | [3] |

| Parent CAS No. | 874-05-5 | [3] |

| Related Precursor | 6-Bromo-1H-indazol-3-amine | [4] |

| Precursor CAS No. | 404827-77-6 | [4] |

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on established cross-coupling methodologies. The key transformation is the formation of a diaryl ether bond between a halogenated indazole core and phenol. An Ullmann condensation is a classic and robust choice for this C-O bond formation.[5][6]

The proposed synthesis starts from the commercially available 6-Bromo-1H-indazol-3-amine.[4] This precursor provides the necessary indazole scaffold with a reactive handle at the desired position for the coupling reaction.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway from 6-Bromo-1H-indazol-3-amine to the target compound.

Caption: Proposed Ullmann condensation workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a model procedure derived from modern Ullmann condensation methodologies.[6][7] Optimization of temperature, reaction time, and reagent stoichiometry may be required.

-

Vessel Preparation: To an oven-dried Schlenk tube, add 6-Bromo-1H-indazol-3-amine (1.0 equiv), Copper(I) iodide (CuI, 0.1 equiv), and 1,10-Phenanthroline (0.2 equiv).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) and Phenol (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed Dimethylformamide (DMF) via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Place the sealed tube in a preheated oil bath at 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Mechanistic Rationale

-

Catalyst System: The use of a copper(I) source like CuI is fundamental to the Ullmann reaction.[8] The addition of a bidentate N,N-ligand such as 1,10-Phenanthroline has been shown to accelerate the reaction, allowing for lower temperatures and catalyst loadings compared to the classic, ligand-free conditions.[6] The ligand stabilizes the copper center and facilitates the catalytic cycle.

-

Base and Solvent: A strong inorganic base like Cesium Carbonate (Cs₂CO₃) is used to deprotonate the phenol, forming the active phenoxide nucleophile. A high-boiling, polar aprotic solvent like DMF is required to solubilize the reagents and achieve the necessary reaction temperatures.[5]

Applications in Drug Discovery & Development

The 1H-indazole-3-amine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of small-molecule kinase inhibitors.[2] Numerous clinically approved or investigational drugs for cancer feature this core structure.

Role as a Kinase Hinge-Binder

The primary utility of the 1H-indazole-3-amine core stems from its ability to act as a bioisostere for adenine, the core of ATP. It forms two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively anchoring the inhibitor and blocking the enzyme's function.

-

The amino group (-NH₂) at the 3-position acts as a hydrogen bond donor.

-

The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor.

The phenoxy substituent at the 6-position extends into a more solvent-exposed region of the binding pocket. This position is a critical modification site for tuning the inhibitor's properties:

-

Selectivity: By introducing substituents on the phenyl ring, interactions with specific amino acid residues in the target kinase can be optimized, enhancing selectivity over other kinases.

-

Potency: The phenoxy group can occupy hydrophobic pockets, increasing the binding affinity and overall potency of the compound.

-

Pharmacokinetics: Modification of this group can be used to improve metabolic stability, solubility, and cell permeability.

Potential Therapeutic Targets

Derivatives of 1H-indazole-3-amine have shown activity against a wide range of protein kinases implicated in cancer and inflammatory diseases. The introduction of a 6-phenoxy group makes this scaffold a promising candidate for targeting kinases where a larger substituent can be accommodated in the binding site.

Caption: Inhibition of a generic RTK signaling pathway by a this compound derivative.

Conclusion

This compound represents a valuable, albeit not widely cataloged, chemical entity for drug discovery. Its synthesis is readily achievable through established modern cross-coupling reactions like the Ullmann condensation. As a derivative of the privileged 1H-indazole-3-amine scaffold, it holds significant potential for the development of next-generation selective kinase inhibitors. This guide provides a foundational framework for its synthesis and application, empowering researchers to leverage this versatile core in their pursuit of novel therapeutics.

References

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Buchwald -Hartwig Amination. OpenOChem Learn. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Ullmann reaction. Wikipedia. Available at: [Link]

-

Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at: [Link]

-

1H-indazol-3-amine. PubChem. Available at: [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Indazolone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

6-Bromo-1H-indazol-3-yl-amine. Chem-Impex. Available at: [Link]

-

3-Methyl-2H-indazol-6-amine. Pharmaffiliates. Available at: [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

Topic: Antitumor Activity of 6-Phenoxy-1H-indazol-3-amine Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational anticancer agents.[1][2][3][4][5] This guide delves into the specific class of 6-Phenoxy-1H-indazol-3-amine derivatives, exploring their rational design, synthesis, and potent antitumor activity. We will dissect their primary mechanism of action as formidable kinase inhibitors and elucidate the downstream signaling cascades that culminate in cancer cell apoptosis and proliferation arrest. This document serves as a technical resource, providing field-proven experimental protocols, quantitative data analysis, and insights into the structure-activity relationships that govern the efficacy of these promising therapeutic candidates.

The Strategic Imperative for Indazole-Based Therapeutics

Nitrogen-containing heterocycles are pivotal pharmacophores in drug discovery, with the indazole nucleus holding a place of distinction.[2][3] Its unique structural and electronic properties enable it to function as a versatile scaffold, capable of engaging with a multitude of biological targets. Several marketed anticancer drugs, including Axitinib, Pazopanib, and Linifanib, feature an indazole core, validating its therapeutic relevance.[1][5]

The 1H-indazole-3-amine moiety, in particular, has been identified as a highly effective "hinge-binding" fragment.[2][3] This structural motif excels at forming critical hydrogen bonds within the ATP-binding pocket of various protein kinases, a family of enzymes frequently dysregulated in cancer. By competitively inhibiting these kinases, such derivatives can block the aberrant signaling pathways that drive tumor growth, proliferation, and survival. This guide focuses on derivatives where a phenoxy group is installed at the 6-position, a modification aimed at exploring and optimizing interactions within the broader binding site to enhance potency and selectivity.

Rational Design and General Synthesis

The development of novel this compound derivatives often employs a molecular hybridization strategy, combining the proven indazole core with other pharmacologically relevant moieties to create new chemical entities with enhanced or novel activities.[2][3][6][7][8]

General Synthetic Pathway

The synthesis is typically a multi-step process designed for efficiency and adaptability, allowing for the introduction of diverse substituents. A common and effective route begins with a commercially available substituted fluorobenzonitrile.

Workflow for Synthesis of this compound Derivatives

Caption: General synthetic scheme for 1H-indazole-3-amine derivatives.

The process initiates with the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to efficiently form the key intermediate, 5-bromo-1H-indazol-3-amine.[2] This intermediate is then subjected to a Suzuki coupling reaction with an appropriate boronic acid ester to introduce the desired aryl or phenoxy group at the 6-position.[2] Subsequent modifications can be made to the 3-amino group to generate a library of diverse final compounds.

Mechanism of Antitumor Action

The antitumor effects of this compound derivatives are primarily driven by their ability to inhibit protein kinases, leading to the induction of programmed cell death (apoptosis) and cell cycle arrest.

Primary Target: Protein Kinase Inhibition

Indazole derivatives have demonstrated potent inhibitory activity against a range of protein kinases crucial for tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][5][9] The 1H-indazol-3-amine scaffold anchors the molecule in the ATP hinge region, while the 6-phenoxy substituent explores adjacent hydrophobic pockets, contributing to high-affinity binding and potent inhibition.

Downstream Cellular Consequences

Inhibition of these upstream kinases disrupts vital signaling pathways, triggering a cascade of events that are detrimental to the cancer cell.

-

Induction of Apoptosis: A key outcome is the activation of the intrinsic apoptotic pathway. These compounds have been shown to modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, they can decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

-

p53/MDM2 Pathway Involvement: Several derivatives have been found to exert their effects through the p53/MDM2 pathway.[2][6][7][8] By potentially inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, these compounds can lead to the stabilization and accumulation of p53. Activated p53 then transcriptionally activates target genes that promote cell cycle arrest and apoptosis.

Proposed Mechanism of Action

Caption: Signaling pathway from kinase inhibition to apoptosis.

Experimental Validation: Protocols and Data

The antitumor properties of these derivatives are rigorously tested using a series of established in vitro assays.

In Vitro Antiproliferative Activity

The initial screening of compound efficacy is performed using cell viability assays against a panel of human cancer cell lines.

Table 1: Representative Antiproliferative Activity (IC₅₀ in µM)

| Compound | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | HepG2 (Hepatoma) | HEK-293 (Normal) |

| Compound 6o | 5.15[3][6][7] | >50 | >50 | 20.3 | 33.2[3][6][7] |

| Compound 5k | 6.54 | 10.2 | 11.5 | 3.32 [3] | <3.125 |

| 5-Fluorouracil | 7.31 | 15.3 | 19.8 | 12.7 | >50 |

Data synthesized from published studies for illustrative purposes.[3][6]

This data highlights that specific derivatives can exhibit potent and sometimes selective activity against certain cancer cell lines compared to non-cancerous cells, a critical attribute for a therapeutic candidate.

Experimental Workflow for Compound Evaluation

Caption: Workflow for in vitro evaluation of antitumor activity.

Detailed Experimental Protocols

This colorimetric assay is a standard for assessing the cytotoxic potential of compounds.

-

Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like 5-Fluorouracil.[2] Incubate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations (e.g., 1x, 2x, and 3x the IC₅₀ value) for 48 hours.[2]

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. The percentage of cells in each quadrant (viable, early/late apoptosis) is quantified to determine the dose-dependent effect of the compound on apoptosis induction.[2][6]

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, GAPDH as a loading control) overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion and Future Prospects

The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, operating primarily through the inhibition of key protein kinases and the subsequent induction of apoptosis via modulation of the Bcl-2 family and p53/MDM2 pathways.[6][7][8] The selectivity profile of certain compounds, such as 6o, which shows lower toxicity to normal cells, is particularly encouraging.[3][6][7]

Future research should focus on:

-

In Vivo Efficacy: Validating the antitumor activity of lead compounds in preclinical animal models.

-

Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives to ensure they have suitable drug-like characteristics.

-

Target Deconvolution: Broad-panel kinase screening to fully elucidate the selectivity profile and identify all potential targets.

-

Structural Optimization: Further structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

This class of compounds holds considerable potential, and continued investigation is warranted to translate these promising preclinical findings into clinically effective cancer therapeutics.

References

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

-

Bentham Science. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

-

Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Odesa National University. [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate. [Link]

-

Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

Kinase Inhibitory Potential of 6-Phenoxy-1H-indazol-3-amine: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide explores the prospective kinase inhibitory activity of 6-Phenoxy-1H-indazol-3-amine, a novel small molecule with significant potential in targeted cancer therapy. Grounded in the well-established role of the 1H-indazole-3-amine scaffold as a potent hinge-binding fragment for various protein kinases, this document provides a comprehensive framework for its evaluation.[1][2] We will delve into the rationale for its investigation, propose likely kinase targets, and provide detailed, field-proven methodologies for its characterization as a kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for oncology applications.

Introduction: The Promise of the Indazole Scaffold in Kinase Inhibition

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[2] Specifically, the 1H-indazole-3-amine moiety has been identified as a highly effective hinge-binding fragment, crucial for the potent inhibition of various protein kinases.[2] This is exemplified by compounds like Linifanib, where this fragment effectively interacts with the hinge region of tyrosine kinases.[2] The dysregulation of protein kinase activity is a fundamental mechanism in the development and progression of cancer, making them prime targets for therapeutic intervention.

The subject of this guide, this compound, combines this potent indazole core with a phenoxy substituent at the 6-position. This substitution is hypothesized to enhance binding affinity and selectivity towards specific kinases through additional interactions within the ATP-binding pocket. Drawing from extensive research on analogous indazole derivatives, we postulate that this compound holds significant promise as an inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3][4][5]

Postulated Kinase Targets and Mechanism of Action

The TAM family of receptor tyrosine kinases, particularly Axl and Mer, are frequently overexpressed in various cancers and are associated with tumor progression, metastasis, and the development of drug resistance.[5][6][7] The structural similarities among the ATP-binding sites of these kinases make them susceptible to inhibition by compounds sharing a common chemical scaffold.

We hypothesize that this compound functions as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The 3-aminoindazole group is expected to form critical hydrogen bonds with the hinge region of the kinase, while the phenoxy group at the 6-position can engage in hydrophobic or π-π stacking interactions with residues in the surrounding pocket, thereby enhancing potency and selectivity.[1]

AXL Kinase Signaling Pathway

The AXL receptor tyrosine kinase, upon binding to its ligand Gas6, dimerizes and autophosphorylates, triggering downstream signaling cascades such as the PI3K/AKT and SRC/FAK pathways.[7] These pathways are integral to cell proliferation, survival, and migration. Inhibition of AXL by this compound is expected to block these downstream signals, leading to anti-cancer effects.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Evaluation of 6-Phenoxy-1H-indazol-3-amine: A Technical Guide for Preclinical Drug Discovery

This guide provides a comprehensive framework for the in-vitro evaluation of 6-Phenoxy-1H-indazol-3-amine, a novel small molecule compound with therapeutic potential. As research and drug development professionals, our objective is to meticulously characterize the compound's biological activity, mechanism of action, and selectivity profile. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and reproducible evaluation.

Introduction: The Rationale for Targeting the TAM Kinase Family

The 1H-indazol-3-amine scaffold is a well-established pharmacophore in kinase inhibitor discovery.[1][2][3] Its derivatives have shown promise in targeting a variety of kinases involved in oncogenesis. Our focus is on the TAM (TYRO-3, AXL, MERTK) family of receptor tyrosine kinases.[4][5] Dysregulation of TAM kinase signaling, particularly AXL and MERTK, is implicated in tumor progression, metastasis, and the development of resistance to conventional therapies.[6][7][8] AXL overexpression is linked to poor prognosis in numerous cancers, including pancreatic and breast cancer.[4][6][9] It drives key oncogenic processes by activating downstream pathways such as PI3K/AKT and MAPK/ERK.[7]

This compound has been synthesized as a putative inhibitor of the TAM kinases. This guide outlines a systematic in-vitro approach to validate its therapeutic potential, beginning with biochemical assays to determine its potency and concluding with cell-based assays to assess its efficacy in a more physiologically relevant context.

Biochemical Characterization: Potency and Selectivity

The initial phase of in-vitro evaluation focuses on the direct interaction between this compound and its intended kinase targets. These cell-free assays are crucial for determining the compound's intrinsic potency and for understanding its selectivity across the kinome.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for kinase activity measurement.[10]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serially dilute the compound in DMSO to create a 10-point concentration gradient.

-

Prepare assay buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a surfactant.

-

Reconstitute recombinant human AXL and MERTK kinases in assay buffer.

-

Prepare a solution of a biotinylated peptide substrate and ATP at the Km concentration for each kinase.

-

-

Assay Procedure:

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

| Kinase Target | IC50 (nM) |

| AXL | 15.2 |

| MERTK | 25.8 |

| TYRO-3 | 150.6 |

| VEGFR2 | >1000 |

This data is for illustrative purposes only.

Kinome-Wide Selectivity Profiling

To ensure the compound's activity is not due to off-target effects, a comprehensive selectivity screen is essential. This can be outsourced to specialized vendors offering services like KINOMEscan™, which assesses binding affinity against a large panel of kinases.[11] A highly selective compound is more likely to have a favorable safety profile in subsequent clinical development.

Cellular Characterization: Target Engagement and Functional Effects

Moving from a cell-free environment to cell-based assays provides a more accurate representation of the compound's potential efficacy. These experiments will determine if this compound can inhibit its target kinases within a cellular context and elicit the desired biological response.

Inhibition of Target Phosphorylation

To confirm that this compound engages its target in cells, we will assess its ability to inhibit the phosphorylation of AXL and its downstream signaling proteins, AKT and ERK.[5][7]

-

Cell Culture and Treatment:

-

Culture a high-AXL expressing cancer cell line (e.g., A549 lung carcinoma) to 80% confluency.

-

Serum-starve the cells for 24 hours to reduce basal kinase activity.

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with the AXL ligand, Gas6, for 15 minutes to induce AXL phosphorylation.

-

-

Lysate Preparation and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Immunoblotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: AXL signaling cascade.

Anti-proliferative Activity

A key desired outcome of AXL inhibition is the suppression of cancer cell proliferation. A cell viability assay will be used to quantify the cytotoxic or cytostatic effects of this compound.

-

Cell Seeding:

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

-

| Cell Line | AXL Expression | GI50 (µM) |

| A549 (Lung) | High | 0.5 |

| K562 (Leukemia) | Low | >10 |

| HEK-293 (Normal) | Low | >20 |

This data is for illustrative purposes only.

Experimental Workflow and Decision Making

The in-vitro evaluation of this compound should follow a logical and iterative process. The results from each experiment will inform the next steps in the characterization of the compound.

Caption: In-vitro evaluation workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive in-vitro strategy for the evaluation of this compound. By systematically assessing its biochemical potency, selectivity, and cellular activity, researchers can build a robust data package to support its advancement into preclinical in-vivo models. The ultimate goal is to determine if this compound has the potential to become a clinically effective therapeutic agent for the treatment of cancers with dysregulated TAM kinase signaling. Future in-vitro studies could explore its effects on cell migration, invasion, and its potential to overcome drug resistance in various cancer models.

References

-

Mollard, A., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 907-912. Available from: [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

-

Kasikara, C., et al. (2019). The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. Journal of Thrombosis and Haemostasis, 17(8), 1349-1360. Available from: [Link]

-

Holland, S. J., et al. (2010). R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer. Cancer Research, 70(4), 1554-1564. Available from: [Link]

-

Zhang, W., et al. (2014). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Clinical Cancer Research, 20(13), 3476-3487. Available from: [Link]

-

Mollard, A., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 907-912. Available from: [Link]

-

Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. Available from: [Link]

-

Zhang, W., et al. (2014). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research, 20(13), 3476-3487. Available from: [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Wodicka, L. M., et al. (2015). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 58(24), 9413-9430. Available from: [Link]

-

Liu, J., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(15), 6438-6449. Available from: [Link]

-

Davis, M. I., et al. (2010). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 641, 77-90. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]

-

Bemis, G. W., et al. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(3), 908-911. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

6-Phenoxy-1H-indazol-3-amine: A Potential Modulator of Apoptosis in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and notably, antitumor effects.[1][2] Several indazole-based drugs have entered clinical trials or are already in use, highlighting the therapeutic potential of this chemical class.[1] The 1H-indazol-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for various protein kinases, which are often dysregulated in cancer.[1] This guide focuses on 6-Phenoxy-1H-indazol-3-amine, a specific derivative, and explores its potential role in the induction of apoptosis, a critical process for cancer therapy. While direct studies on this exact molecule are limited, this document will synthesize data from closely related analogues to provide a comprehensive overview of its potential mechanisms and the experimental methodologies required for its investigation.

The Role of 1H-Indazol-3-amine Derivatives in Apoptosis Induction

Recent research has highlighted the pro-apoptotic potential of various 1H-indazol-3-amine derivatives in cancer cell lines. A study on a series of these derivatives demonstrated significant inhibitory activity against several human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells.[3][4] One particularly potent compound from this series, designated as 6o, exhibited a strong inhibitory effect on the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing significantly lower toxicity towards normal cells (HEK-293, IC50 = 33.2 µM).[3][4] This selectivity for cancer cells is a crucial attribute for any potential chemotherapeutic agent.

Further investigation into the mechanism of action of compound 6o revealed its ability to induce apoptosis in a dose-dependent manner.[1][3][4] This programmed cell death was confirmed to be mediated through the modulation of key apoptotic regulators, including members of the Bcl-2 family and the p53/MDM2 pathway.[1][3][4]

Mechanistic Insights: Targeting the Core Apoptotic Machinery

The induction of apoptosis by 1H-indazol-3-amine derivatives appears to be centered on the intrinsic or mitochondrial pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

Studies on active 1H-indazol-3-amine derivatives have shown a significant increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to cell death.

Furthermore, the involvement of the p53 tumor suppressor protein and its negative regulator, MDM2, has been implicated.[1][3][4] The p53 protein plays a pivotal role in orchestrating cellular responses to stress, including DNA damage, and can trigger apoptosis. By potentially inhibiting the p53/MDM2 interaction, 1H-indazol-3-amine derivatives may stabilize and activate p53, leading to the transcriptional activation of pro-apoptotic genes like PUMA and Bax.[5]

Figure 1. Postulated apoptotic pathway induced by 1H-indazol-3-amine derivatives.

Experimental Methodologies for Assessing Apoptosis

To rigorously evaluate the pro-apoptotic activity of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

The initial assessment of the compound's anticancer activity involves determining its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3][4]

Table 1: Representative Data from an MTT Assay

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| K562 | 0 | 100 | 5.15 |

| 1 | 85 | ||

| 5 | 52 | ||

| 10 | 25 | ||

| 20 | 10 | ||

| HEK-293 | 0 | 100 | 33.2 |

| 10 | 95 | ||

| 20 | 80 | ||

| 30 | 55 | ||

| 40 | 30 |

This is example data based on findings for a related compound (6o) to illustrate the expected outcome.[3][4]

Quantification of Apoptosis by Flow Cytometry

To confirm that cell death is occurring via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.[1][3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Step-by-Step Protocol for Annexin V/PI Staining:

-

Cell Seeding and Treatment: Plate cancer cells (e.g., K562) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 48 hours).[1]

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[1][3]

Figure 2. Workflow for apoptosis detection using Annexin V/PI staining.

Western Blot Analysis of Apoptotic Proteins

To elucidate the molecular mechanism, the expression levels of key apoptotic proteins should be examined by Western blotting.[3] This technique allows for the detection and quantification of specific proteins in a cell lysate.

Key Proteins to Investigate:

-

Bcl-2 Family: Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic). A decrease in Bcl-2 and an increase in Bax would support the involvement of the mitochondrial pathway.

-

p53 and MDM2: An increase in p53 and a decrease in MDM2 would suggest activation of the p53 pathway.

-

Caspases: Cleaved (active) forms of caspase-9 and caspase-3. The presence of these cleaved forms is a hallmark of apoptosis.

-

PARP: Cleavage of PARP by caspase-3 is a definitive marker of apoptosis.

Future Directions and Conclusion

While direct evidence for the apoptotic role of this compound is still needed, the substantial body of research on closely related 1H-indazol-3-amine derivatives provides a strong rationale for its investigation as a potential anticancer agent.[1][3][4] The proposed mechanisms, involving the modulation of the Bcl-2 family and the p53/MDM2 pathway, offer clear avenues for further research.

The experimental methodologies outlined in this guide provide a robust framework for characterizing the biological activity of this compound and elucidating its precise mechanism of action. Future studies should focus on in vivo efficacy in animal models of cancer and a more in-depth exploration of its molecular targets. The indazole scaffold continues to be a rich source of novel therapeutic agents, and this compound holds promise as a valuable addition to this class of compounds.

References

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

-

Nguyen, H. T., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. [Link]

-

African Rock Art. 6-(Methoxymethoxy)-1H-Indazol-3-Amine. [Link]

-

Choi, W. S., et al. (2008). 6-Hydroxydopamine activates the mitochondrial apoptosis pathway through p38 MAPK-mediated, p53-independent activation of Bax and PUMA. PubMed. [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Lotharius, J., et al. (2001). Rescue From Death but Not From Functional Impairment: Caspase Inhibition Protects Dopaminergic Cells Against 6-hydroxydopamine-induced Apoptosis but Not Against the Loss of Their Terminals. PubMed. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

-

Lotharius, J., et al. (2006). 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta. PubMed. [Link]

-

Engers, J. L., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed. [Link]

-

Choi, Y. H. (2021). Apoptotic and DNA Damage Effect of 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose in Cisplatin-Resistant Non-Small Lung Cancer Cells via Phosphorylation of H 2 AX, CHK2 and p53. MDPI. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Hydroxydopamine activates the mitochondrial apoptosis pathway through p38 MAPK-mediated, p53-independent activation of Bax and PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Cell Cycle Arrest Induced by 6-Phenoxy-1H-indazol-3-amine

Introduction: The Therapeutic Potential of Indazole Derivatives